molecular formula C20H16F2N2O4S B2491171 Benzo[d][1,3]dioxol-5-il(4-((4,6-difluorobenzo[d]tiazol-2-il)oxi)piperidin-1-il)metanona CAS No. 1286712-18-2

Benzo[d][1,3]dioxol-5-il(4-((4,6-difluorobenzo[d]tiazol-2-il)oxi)piperidin-1-il)metanona

Número de catálogo: B2491171
Número CAS: 1286712-18-2
Peso molecular: 418.41
Clave InChI: XFOAVZXCYPBRFZ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H16F2N2O4S and its molecular weight is 418.41. The purity is usually 95%.
BenchChem offers high-quality Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.

Actividad Biológica

Benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups, including a benzo[d][1,3]dioxole moiety and a difluorobenzo[d]thiazole derivative. Its molecular formula is C19H18F2N2O3S, with a molecular weight of approximately 396.42 g/mol.

Antidiabetic Properties

Recent studies have indicated that derivatives of benzodioxol exhibit significant antidiabetic effects. For instance, a study involving synthesized benzodioxol carboxamide derivatives demonstrated a reduction in blood glucose levels in diabetic mice from 252.2 mg/dL to 173.8 mg/dL when treated with specific derivatives . This suggests that compounds similar to benzo[d][1,3]dioxol-5-yl(4-((4,6-difluorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)methanone may possess similar antidiabetic properties.

Anticancer Activity

The anticancer potential of benzodioxol derivatives has been highlighted in various studies. In vitro assays showed that certain benzodioxol derivatives exhibited cytotoxic effects against cancer cell lines while maintaining safety profiles for normal cells . The compound's mechanism may involve the inhibition of key enzymes associated with cancer progression.

Enzyme Inhibition

Benzodioxol derivatives have also been investigated for their ability to inhibit α-amylase and other metabolic enzymes. For example, certain synthesized compounds displayed IC50 values as low as 2.57 µg/mL against α-amylase, indicating potent inhibitory activity . This property is crucial for managing conditions related to carbohydrate metabolism.

Study on Antidiabetic Effects

A notable study synthesized several benzodioxol derivatives and assessed their impact on glucose metabolism in diabetic mouse models. The findings revealed that specific compounds significantly reduced hyperglycemia and improved insulin sensitivity . These results suggest that further exploration of the structure-activity relationship could lead to the development of novel antidiabetic agents.

Anticancer Efficacy

Another research effort focused on the cytotoxicity of benzodioxol derivatives against various cancer cell lines. The study reported promising results where certain compounds showed selective toxicity towards cancer cells while sparing normal cells . This selectivity is critical for minimizing side effects during treatment.

Comparative Analysis of Biological Activities

Compound Activity IC50 Value Target
Benzodioxol Derivative AAntidiabetic2.57 µg/mLα-Amylase
Benzodioxol Derivative BAnticancerNot specifiedCancer Cell Lines
Benzo[d][1,3]dioxoleAntidiabetic173.8 mg/dL reductionBlood Glucose

Propiedades

IUPAC Name

1,3-benzodioxol-5-yl-[4-[(4,6-difluoro-1,3-benzothiazol-2-yl)oxy]piperidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16F2N2O4S/c21-12-8-14(22)18-17(9-12)29-20(23-18)28-13-3-5-24(6-4-13)19(25)11-1-2-15-16(7-11)27-10-26-15/h1-2,7-9,13H,3-6,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XFOAVZXCYPBRFZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=NC3=C(C=C(C=C3S2)F)F)C(=O)C4=CC5=C(C=C4)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16F2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.